4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
描述
4-Chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with a chloro group at position 2. The molecule is further modified with a 1H-imidazole ring linked to a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety via a methylene bridge.
Synthetic routes for analogous sulfonamide derivatives often involve multi-step protocols, including Friedel-Crafts acylations, nucleophilic substitutions, and cyclization reactions. For example, highlights the synthesis of structurally related 1,2,4-triazole derivatives via hydrazinecarbothioamide intermediates, characterized by IR spectroscopy (C=S stretching at 1243–1258 cm⁻¹) and NMR . The presence of electron-donating methoxy groups in the target compound may enhance solubility or modulate electronic properties compared to halogenated analogs.
属性
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O5S/c1-35-23-12-5-18(13-24(23)36-2)25-29-26(37-30-25)22-15-32(16-28-22)14-17-3-8-20(9-4-17)31-38(33,34)21-10-6-19(27)7-11-21/h3-13,15-16,31H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMOVJJMJSNZDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-chloro-N-(4-((4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide represents a significant class of bioactive molecules due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 620.5 g/mol. The structure includes a 1,2,4-oxadiazole moiety known for its bioisosteric properties which enhance the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound in focus has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| K-562 (Leukemia) | 0.67 | |
| MDA-MB-435 (Melanoma) | 0.80 | |
| HCT-116 (Colon Cancer) | 0.87 | |
| PC-3 (Prostate Cancer) | 0.90 |
These values indicate significant cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Enzyme Inhibition
The compound exhibits inhibitory activity against several key enzymes involved in cancer progression:
- Histone Deacetylases (HDAC) : Inhibition of HDACs can lead to altered gene expression and apoptosis in cancer cells.
- Carbonic Anhydrases (CA) : Inhibition of CA has been linked to reduced tumor growth and metastasis.
Studies have shown that derivatives containing the oxadiazole ring can inhibit HDAC with IC50 values as low as 0.24 µM, indicating strong potential as therapeutic agents against various cancers .
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in treated cells.
- Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, potentially reducing tumor-associated inflammation .
Study on Anticancer Efficacy
A notable study evaluated the efficacy of this compound against a panel of cancer cell lines including leukemia and solid tumors. The results indicated that it significantly inhibited cell proliferation and induced apoptosis at nanomolar concentrations .
Molecular Docking Studies
Molecular docking simulations have suggested that the compound binds effectively to the active sites of target enzymes such as HDAC and CA, supporting its role as a potent inhibitor .
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a benzenesulfonamide scaffold with several analogs but differs in substituent composition and spatial arrangement. Key comparisons include:
2.1.1. Triazole Derivatives (Compounds [7–9] in )
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones.
- Key Differences :
- Replaces the oxadiazole-imidazole system with a 1,2,4-triazole ring.
- Contains difluorophenyl and phenylsulfonyl groups instead of dimethoxyphenyl and oxadiazole.
- Properties: Exists in thione tautomeric form, confirmed by IR (νC=S at 1247–1255 cm⁻¹; absence of νS-H) .
2.1.2. S-Alkylated Triazoles (Compounds [10–15] in )
- Structure : S-alkylated derivatives with phenyl or fluorophenyl ketone substituents.
- Key Differences :
- Incorporates alkylated sulfur atoms, increasing hydrophobicity.
- Fluorophenyl groups may enhance metabolic stability relative to methoxy groups.
- Properties :
2.1.3. Benzo[1,3]dioxolylmethylthio Derivatives (Compounds 11–14 in )
- Structure: 4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides with varied thioether substituents (e.g., benzo[1,3]dioxolylmethylthio, naphthalenylmethylthio).
- Key Differences :
- Properties :
2.1.4. Cyazofamid ()
- Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide.
- Key Differences: Simpler imidazole-sulfonamide core with cyano and dimethylamino groups. Lacks the oxadiazole and methoxyphenyl moieties.
- Properties: Registered under EC 601-671-8, indicating industrial use (likely as a fungicide) .
Physicochemical and Spectral Comparisons
Research Findings and Implications
- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound may enhance electron donation, improving binding to aromatic residues in enzymes compared to halogenated analogs (e.g., difluorophenyl in [7–9]) .
- Solubility: Methoxy groups could increase aqueous solubility relative to cyazofamid’s cyano and p-tolyl groups, which are more hydrophobic .
- Synthetic Complexity : The target compound’s imidazole-oxadiazole system requires intricate multi-step synthesis, contrasting with simpler thioether derivatives in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
